(Chloromethyl)(2-methylphenyl)phosphinic acid (Chloromethyl)(2-methylphenyl)phosphinic acid
Brand Name: Vulcanchem
CAS No.: 102329-27-1
VCID: VC18864114
InChI: InChI=1S/C8H10ClO2P/c1-7-4-2-3-5-8(7)12(10,11)6-9/h2-5H,6H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H10ClO2P
Molecular Weight: 204.59 g/mol

(Chloromethyl)(2-methylphenyl)phosphinic acid

CAS No.: 102329-27-1

Cat. No.: VC18864114

Molecular Formula: C8H10ClO2P

Molecular Weight: 204.59 g/mol

* For research use only. Not for human or veterinary use.

(Chloromethyl)(2-methylphenyl)phosphinic acid - 102329-27-1

Specification

CAS No. 102329-27-1
Molecular Formula C8H10ClO2P
Molecular Weight 204.59 g/mol
IUPAC Name chloromethyl-(2-methylphenyl)phosphinic acid
Standard InChI InChI=1S/C8H10ClO2P/c1-7-4-2-3-5-8(7)12(10,11)6-9/h2-5H,6H2,1H3,(H,10,11)
Standard InChI Key SOSAFFYAYHPWFD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1P(=O)(CCl)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

(Chloromethyl)(2-methylphenyl)phosphinic acid belongs to the class of phosphinic acids, featuring a phosphorus atom bonded to two organic substituents (chloromethyl and 2-methylphenyl groups) and one hydroxyl group. The compound’s exact mass is 189.995 g/mol, and its polar surface area (PSA) of 47.11 Ų suggests moderate solubility in polar solvents . The presence of both electron-withdrawing (chloromethyl) and electron-donating (methyl) groups on the aromatic ring influences its reactivity and interaction with nucleophiles or electrophiles.

Synthesis and Reaction Pathways

Optimization Challenges

The radical chlorination step is efficiency-limited by competing dichlorination and substrate recovery. Catalytic systems or alternative chlorinating agents (e.g., SO₂Cl₂) may improve selectivity, though such modifications require further investigation.

Physicochemical Properties

Thermodynamic and Solubility Parameters

PropertyValueSource
Molecular Weight190.564 g/mol
Exact Mass189.995 g/mol
LogP1.7786
Polar Surface Area47.11 Ų
Estimated pKa (P–OH)~1.5–2.5 (cf. phosphinic acids)

The compound’s moderate LogP value indicates balanced lipophilicity, suitable for applications requiring membrane permeability. The estimated pKa aligns with typical phosphinic acids, which exhibit strong acidity due to the electron-withdrawing phosphorus center .

Stability and Reactivity

(Chloromethyl)(2-methylphenyl)phosphinic acid is expected to hydrolyze slowly in aqueous media, with accelerated degradation under alkaline conditions. The chloromethyl group confers susceptibility to nucleophilic substitution, enabling functionalization at the CH₂Cl site.

Applications in Organic Synthesis

Intermediate for γ-Phostams

This compound is pivotal in synthesizing γ-phostams—five-membered heterocycles with demonstrated bioactivity. For example, cyclodehydration of phosphinic acid derivatives yields 1,2-azaphosphole 2-oxides, which are precursors to antimicrobial and herbicidal agents .

Ligand Design

The phosphinic acid moiety can coordinate metal ions, making it a candidate for catalyst design or metal-organic frameworks (MOFs). Analogous compounds have been employed in asymmetric catalysis and sensor technologies .

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